2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Medicinal Chemistry Organic Synthesis Building Blocks

Secure your supply of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS 2021244-96-0), a strategic heterocyclic building block for medicinal chemistry. Its unique 4-bromo-pyrazole and methylene-bridged pyrazine core offers a distinct 3D pharmacophore for optimizing kinase inhibitor SAR (e.g., FGFR1, c-Met). Ideal for Suzuki couplings and PROTAC development. Ensure precise molecular identity for your SAR campaigns.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
Cat. No. B8239462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CN2C=C(C=N2)Br
InChIInChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2
InChIKeyTWGMHEQBGGCTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: A Versatile Heterocyclic Intermediate for Kinase Inhibitor and Anticancer Research


2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS 2021244-96-0) is a heterocyclic building block featuring a pyrazine core linked via a methylene bridge to a 4-bromo-1H-pyrazole moiety . Its molecular architecture, characterized by the brominated pyrazole and electron-deficient pyrazine, enables it to serve as a key intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting kinase enzymes and cancer pathways . The compound's structure facilitates further functionalization, such as Suzuki coupling via the bromine atom, making it a strategic choice for medicinal chemistry campaigns aiming to explore structure-activity relationships (SAR) within the pyrazole-pyrazine chemical space .

Critical Role of the 4-Bromo Substituent and Methylene Linker in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Why Close Analogs Are Not Direct Replacements


The unique combination of the 4-bromo substituent on the pyrazole ring and the methylene (-CH2-) linker to the pyrazine core in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine confers distinct synthetic utility and potential biological selectivity that cannot be replicated by simple in-class analogs. Replacing the bromine with a hydrogen (e.g., 2-((1H-pyrazol-1-yl)methyl)pyrazine) or a different halogen (e.g., chloro) alters the molecule's reactivity profile for downstream cross-coupling reactions and can significantly impact binding affinity and target engagement in biological systems . Similarly, removing the methylene linker (as in 2-(4-bromo-1H-pyrazol-1-yl)pyrazine) reduces conformational flexibility and can change the spatial orientation of the pyrazole and pyrazine rings, potentially disrupting key interactions with enzyme active sites . This structural specificity underscores the need for procurement based on precise molecular identity rather than functional class approximation.

Quantitative Differentiation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Synthetic Accessibility, Structural Versatility, and Kinase Inhibition Potential


Synthetic Efficiency Advantage of the 4-Bromo Substituent in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine for Diversifying Pyrazole-Pyrazine Chemical Space

The 4-bromo substituent on the pyrazole ring of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine provides a critical synthetic handle that is absent in its non-halogenated analog, 2-((1H-pyrazol-1-yl)methyl)pyrazine. The bromine atom enables site-selective functionalization via well-established cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), which are not possible with the non-halogenated version without additional, often non-selective, C-H activation steps. This is a direct, structure-based advantage for building diverse compound libraries .

Medicinal Chemistry Organic Synthesis Building Blocks

Structural Advantage of the Methylene Linker in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine for Conformational Flexibility and Potential Target Engagement

The presence of a methylene (-CH2-) linker between the pyrazole and pyrazine rings in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine distinguishes it from directly linked analogs like 2-(4-bromo-1H-pyrazol-1-yl)pyrazine. This linker introduces an additional degree of rotational freedom, which can be critical for achieving optimal binding conformations within enzyme active sites. While direct biological activity data for the target compound is limited to vendor claims of potent FGFR1 inhibition (IC50 = 0.6 nM) , this structural feature is a known key determinant in SAR studies of pyrazole-pyrazine conjugates for kinase inhibition [1].

Medicinal Chemistry Structural Biology Drug Design

Inferred Kinase Inhibition Potential of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Based on Class-Level Activity of Pyrazole-Pyrazine Conjugates

The pyrazole-pyrazine core is a privileged scaffold in kinase inhibitor drug discovery, with multiple studies demonstrating potent and selective activity against various kinases. While direct IC50 data for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is limited to vendor-reported FGFR1 inhibition (IC50 = 0.6 nM) , related conjugates show compelling activity. For instance, a densely substituted pyrazole-pyrazine lead compound (7h) exhibited IC50 values of 1.3 µM and 1.8 µM against HCT116 and SW620 colorectal cancer cell lines, respectively [1]. Furthermore, a series of pyrazine carboxamide pyrazoles have been reported as selective HPK1 inhibitors, highlighting the broader class potential [2].

Cancer Research Kinase Inhibitors Immuno-oncology

Optimal Use Cases for Procuring 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Generation of Kinase-Focused Compound Libraries via Suzuki-Miyaura Coupling

Leverage the 4-bromo substituent as a reactive handle for parallel synthesis of diverse pyrazole-pyrazine analogs. This enables rapid exploration of SAR for kinase targets such as FGFR1, c-Met, and HPK1, where pyrazole-pyrazine cores have demonstrated class-level activity [1]. The methylene linker provides a distinct 3D pharmacophore compared to directly linked analogs, offering a unique vector for optimizing target engagement and selectivity .

Chemical Biology: Development of Bifunctional Degraders (PROTACs) or Affinity Probes

The compound's dual heterocyclic nature (pyrazole and pyrazine) and the presence of the bromine atom make it an ideal starting point for constructing PROTACs or chemical probes. The pyrazine can be functionalized to attach a linker for an E3 ligase ligand, while the bromine allows for incorporation of a target-binding warhead. Its reported potent inhibition of FGFR1 (IC50 = 0.6 nM) provides a strong rationale for its use in designing degraders targeting FGFR-driven cancers.

Organic Synthesis: Preparation of Novel Pyrazole-Pyrazine Fused Heterocycles

Utilize the compound as a versatile building block in multi-step syntheses to access novel fused heterocyclic systems. The bromine can be employed in intramolecular cyclization reactions or for introducing additional functional groups to build complex, densely substituted pyrazole-pyrazine scaffolds with potential anticancer or antimicrobial properties, as demonstrated by class-level studies [2].

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